While the compound can be purchased from several chemical suppliers, the product descriptions primarily focus on its CAS number and availability, with no mention of its research applications [, , ].
Based on the presence of the "benzo[b]azepin" moiety in its structure, 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one could potentially be relevant for research in areas related to:
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound with the molecular formula C₁₇H₁₇NO₃S and a molecular weight of 313.39 g/mol. It features a benzo[b]azepine structure, which is characterized by a fused benzene and azepine ring. The presence of a tosyl group (p-toluenesulfonyl) enhances its reactivity and solubility, making it useful in various synthetic applications. The compound appears as a solid at room temperature, with specific physical properties that include a melting point and boiling point that vary depending on purity and environmental conditions .
These reactions are fundamental for synthesizing derivatives with potential biological activity or enhanced properties .
The synthesis of 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves multi-step organic reactions. Common methods include:
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in:
Interaction studies involving 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one focus on its reactivity with biological targets and other chemical species. These studies often assess:
Such studies are crucial for determining its potential therapeutic effects and safety profiles .
Several compounds share structural similarities with 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one | C₁₇H₁₆ClNO₃S | Contains chlorine; potential for different biological activity |
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | C₁₇H₁₆FNO₃S | Fluorine substitution may enhance pharmacokinetic properties |
1-benzyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | C₁₅H₁₅NO | Lacks the tosyl group; simpler structure may lead to different reactivity |
These compounds highlight the uniqueness of 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one due to its specific functional groups and structural characteristics that influence its reactivity and potential applications in medicinal chemistry .
The synthesis of benzazepine derivatives, especially tosylated variants like 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, has evolved significantly over recent decades. Traditional approaches such as the Dieckmann condensation have given way to more sophisticated methodologies that offer improved yields, stereocontrol, and functional group tolerance.
Catalytic methods represent the frontier of modern synthetic approaches to benzazepinones, offering atom economy, mild reaction conditions, and often superior regio- and stereoselectivity compared to traditional methods.
Transition metal catalysis has revolutionized benzazepinone synthesis by enabling direct C–H functionalization. Rhodium(III)-catalyzed annulative aldehydic C–H functionalization offers a particularly efficient route to benzo[b]azepin-5-ones. This methodology allows for the direct conversion of readily available starting materials into complex benzazepinone structures through C–H activation followed by annulation.
A notable example involves the use of Rh(III) catalysts with gem-difluorocyclopropenes. The reaction proceeds through a directed C–H activation followed by annulation, affording the corresponding benzo[b]azepin-5-one derivatives in good yields. For instance, 2-naphthyl group-substituted gem-difluorocyclopropene can be efficiently converted to the corresponding benzo[b]azepin-5-one in 70% yield.
Another significant approach involves iridium-catalyzed asymmetric allylic amination followed by ring-closing metathesis (RCM). Research published in Organic & Biomolecular Chemistry demonstrates that using an iridium catalyst with phosphoramidite ligand (L3), amination products can be obtained in up to 99% yield and 99% ee. Subsequent ring-closing metathesis provides an efficient route to enantioenriched 2,5-dihydrobenzo[b]azepine derivatives.
The optimization parameters for these metal-catalyzed reactions are summarized in Table 1:
Catalyst System | Reaction Conditions | Key Substrate | Yield (%) | Selectivity |
---|---|---|---|---|
Rh(III) | Aldehydic C-H functionalization | gem-Difluorocyclopropenes | 70 | Regioselective |
Ir/phosphoramidite L3 | Asymmetric allylic amination | 2-Allylanilines | Up to 99 | Up to 99% ee |
Pd(OAc)₂/PPh₃ | Mizoroki-Heck coupling | 2-Iodoaniline | Quantitative | E-selective |
N-Heterocyclic carbene (NHC) catalysis represents an innovative approach to benzazepine synthesis. A recent methodology described in ACS Publications outlines an NHC-catalyzed regioselective intramolecular radical cyclization for synthesizing benzazepine derivatives. This protocol features excellent regioselectivity, good functional-group compatibility, and wide substrate scope, operating under transition-metal-free and oxidant-free conditions.
The NHC-catalyzed approach operates through the following mechanism:
This methodology is particularly valuable because it provides access to seven-membered heterocyclic rings under mild reaction conditions, avoiding the use of transition metals and external oxidants that might compromise sensitive functional groups.
While catalytic methods offer numerous advantages, non-catalytic approaches remain essential in the synthetic chemist's arsenal, particularly when addressing specific structural challenges or when working with sensitive substrates.
An elegant approach to functionalized benzazepines involves the stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines. Research published in PMC demonstrates an efficient and highly diastereoselective synthesis of 2-substituted benzo[b]azepin-5-ol via stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines.
The reaction proceeds efficiently under mild conditions with simple operation, offering excellent diastereoselectivity. Table 2 summarizes the optimization conditions for this methodology:
Entry | Solvent | Additive | Time | Yield (%) | dr (syn/anti) |
---|---|---|---|---|---|
1 | THF | — | 10 h | 0 | — |
2 | Dioxane | — | 10 h | 0 | — |
3 | Et₂O | — | 30 min | 92 | 24/76 |
4 | 1,2-Dichloroethane | — | 10 min | 90 | 68/32 |
5 | CHCl₃ | — | 10 min | 95 | 66/34 |
6 | CH₂Cl₂ | — | 10 min | 96 | 69/31 |
7 | CH₂Cl₂ | MgBr₂ (1.2 equiv.) | 10 min | 90 | 70/30 |
8 | CH₂Cl₂ | — | 10 min | 97 | 91/9 |
9 | CH₂Cl₂ | — | 10 min | 88 | 100/0 |
The observed diastereoselectivity can be rationalized by two distinct transition states. For N-substituted cyclic N,O-acetals, the Grignard reagent coordinates with the oxygen atom of the cyclic N,O-acetal ring, with subsequent intramolecular delivery of the alkyl group occurring on the same face as the C–O bond. For N-unsubstituted cyclic N,O-acetals, the diastereoselectivity is attributed to a highly ordered transition state resulting from significant chelation of the alkoxy substituent and imino nitrogen to at least one magnesium cation.
Importantly, the 2-substituted benzo[b]azepin-5-ols obtained through this approach can be readily oxidized to the corresponding 2-substituted benzazepinones using Dess-Martin periodinane in excellent yields.
Sulfonyl groups, particularly tosyl (p-toluenesulfonyl), play a crucial dual role in benzazepine chemistry: they activate the nitrogen for subsequent transformations while serving as easily removable protecting groups. The strategic installation and displacement of sulfonyl groups enable precise control over the reactivity and stereochemistry of benzazepine derivatives.
A key example involves the treatment of 2-iodoaniline with p-toluenesulfonamide in a nucleophilic aromatic substitution reaction, yielding the corresponding N-tosylated product in 86% yield. This product serves as a valuable intermediate for subsequent transformations.
The strategic removal of tosyl groups can also be achieved under mild conditions. For instance, in the synthesis of mozavaptan intermediates, detosylation of a benzo[b]azepine derivative was accomplished using magnesium under mild conditions, providing the desired product in 88% yield.
One-pot multicomponent reactions represent an environmentally friendly and economically viable approach to complex heterocyclic scaffolds, reducing waste generation, purification steps, and overall synthetic complexity.
The Journal of Organic Chemistry reports an efficient one-pot multibond forming process for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. This methodology involves the rapid access to allylic trichloroacetimidates bearing a 2-allylaminoaryl group, which undergo sequential transformations to yield the desired benzazepine scaffolds.
The optimization of the one-pot process involving these key intermediates is summarized in Table 3:
Entry | Overman Rearrangement | RCM Reaction | Yield (%) |
---|---|---|---|
1 | 140°C, 48 h | Grubbs II (10 mol%), 50°C, 48 h | 69 |
2 | 160°C, 24 h | Grubbs II (10 mol%), 50°C, 48 h | 70 |
3 | 160°C, 24 h | Grubbs II (2.5 mol%), 60°C, 48 h | 58 |
4 | 160°C, 24 h | Grubbs II (5 mol%), 60°C, 18 h | 81 |
This methodology proved to be general and high-yielding (79-92%) for preparing 5-amino-2,5-dihydro-1H-benzo[b]azepines bearing various substituents. Only strongly electron-deficient substrates like the 4'-nitrophenyl analogue required significant modification of the conditions, resulting in longer reaction times and lower yields (49%).